![molecular formula C21H19ClN2O3 B2716566 3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione CAS No. 892426-74-3](/img/no-structure.png)

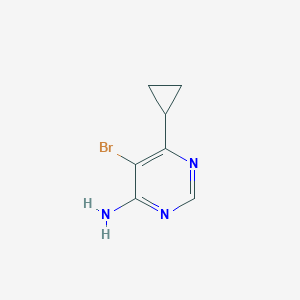

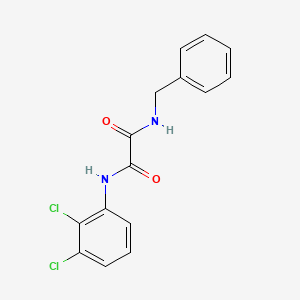

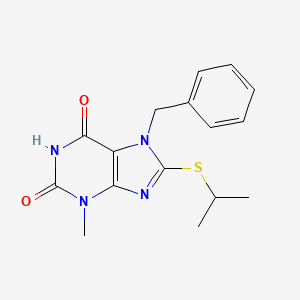

3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

“3-Butyl-1-[(4-chlorophenyl)methyl]-1benzofuro[3,2-d]pyrimidine-2,4-dione” is a chemical compound with the molecular formula C21H19ClN2O3. It is not intended for human or veterinary use and is available for research purposes.

Synthesis Analysis

The synthesis of similar benzofuran compounds has been reported in the literature . For instance, a complex benzofuran derivative is constructed by a unique free radical cyclization cascade, which is an excellent method for the synthesis of a series of difficult-to-prepare polycyclic benzofuran compounds . Another benzofuran ring is constructed by proton quantum tunneling, which has fewer side reactions and high yield .Chemical Reactions Analysis

The chemical reactions involving similar benzofuran compounds have been studied . For instance, benzofuran compounds can be synthesized via cyclocondensation starting from α, β -unsaturated aldehydes/ketones with substituted phenylhydrazine .科学的研究の応用

Synthesis of New Heterocyclic Compounds

This compound can be used in the synthesis of new heterocyclic compounds . For instance, a series of new 3-substituted 6-(4-chlorophenyl)-9-methyl-12H-1benzofuro[3,2-e][1,2,4]triazolo[4,3-b][1,2]diazepines was synthesized from the corresponding bicyclic 1-(4-chlorophenyl)-3,5-dihydro-8-methyl-4H-1benzofuro[2,3-d][1,2]diazepin-4-one .

Pharmacological Applications

The compound can interact with glutamate receptors and AMPA (2-amino-3-(3-hydroxy-5-methylisoxazol-4-yl)propionic acid)-type receptors in a noncompetitive manner . These interactions are of great interest due to their pharmacological effects against acute and chronic neurodegenerative diseases such as ischemia and epilepsy .

Anticonvulsant Activity

Pharmacological studies have revealed that tricyclic 11H-[1,2,4]triazolo[4,3-c][2,3]benzodiazepines possess anticonvulsant activity, which is comparable to that of their bicyclic precursors . This suggests that the compound could potentially be used in the development of new anticonvulsant drugs.

Synthesis of Indole Derivatives

The compound could potentially be used in the synthesis of indole derivatives . Indoles are a significant heterocyclic system in natural products and drugs. They play a main role in cell biology and have various biologically vital properties .

Treatment of Various Disorders

The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .

Fungicide Applications

In agriculture, the compound could potentially be used as a fungicide . It can kill fungi attached to the surface of seeds and within crops. It can also kill fungi on the surface of stems and leaves and within crops .

作用機序

特性

| { "Design of the Synthesis Pathway": "The synthesis pathway for 3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione involves the condensation of 4-chlorobenzylamine with 3-butyl-4-chlorophthalic anhydride, followed by cyclization with 2-aminobenzofuran and subsequent oxidation to form the final product.", "Starting Materials": [ "4-chlorobenzylamine", "3-butyl-4-chlorophthalic anhydride", "2-aminobenzofuran", "oxidizing agent" ], "Reaction": [ "Step 1: Condensation of 4-chlorobenzylamine with 3-butyl-4-chlorophthalic anhydride in the presence of a suitable solvent and a catalyst to form the intermediate", "Step 2: Cyclization of the intermediate with 2-aminobenzofuran in the presence of a suitable base to form the desired product", "Step 3: Oxidation of the product using an oxidizing agent to form the final product" ] } | |

CAS番号 |

892426-74-3 |

製品名 |

3-Butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

分子式 |

C21H19ClN2O3 |

分子量 |

382.84 |

IUPAC名 |

3-butyl-1-[(4-chlorophenyl)methyl]-[1]benzofuro[3,2-d]pyrimidine-2,4-dione |

InChI |

InChI=1S/C21H19ClN2O3/c1-2-3-12-23-20(25)19-18(16-6-4-5-7-17(16)27-19)24(21(23)26)13-14-8-10-15(22)11-9-14/h4-11H,2-3,12-13H2,1H3 |

InChIキー |

AOZGOOCORLOQEH-UHFFFAOYSA-N |

SMILES |

CCCCN1C(=O)C2=C(C3=CC=CC=C3O2)N(C1=O)CC4=CC=C(C=C4)Cl |

溶解性 |

not available |

製品の起源 |

United States |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

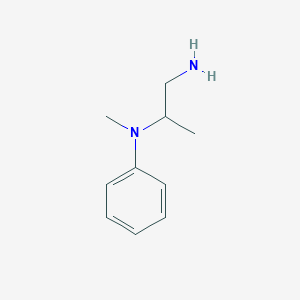

![Tert-butyl 6-[(methylamino)methyl]-3,4-dihydro-2h-oxazine-4-carboxylate](/img/structure/B2716488.png)

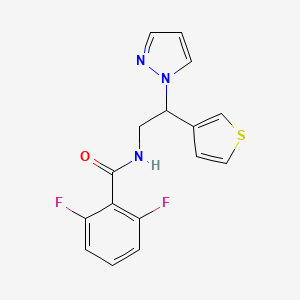

![2-[[2-[(4-Oxo-3-phenyl-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-2-yl)sulfanyl]acetyl]amino]-5-phenylthiophene-3-carboxamide](/img/structure/B2716501.png)

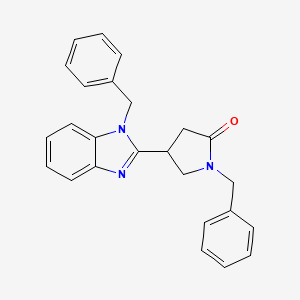

![2-(8-{[(9H-fluoren-9-yl)methoxy]carbonyl}-8-azabicyclo[3.2.1]octan-3-yl)acetic acid](/img/structure/B2716505.png)